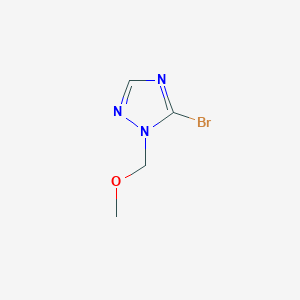

5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole

Description

Properties

IUPAC Name |

5-bromo-1-(methoxymethyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3O/c1-9-3-8-4(5)6-2-7-8/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFPIJXFRBWXBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C(=NC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole

Introduction: The Strategic Importance of 1,2,4-Triazoles in Modern Drug Discovery

The 1,2,4-triazole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities and favorable physicochemical properties.[1][2] Derivatives of this heterocyclic system are integral to a wide array of therapeutic agents, demonstrating potent antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][3][4] The unique arrangement of nitrogen atoms in the triazole ring allows for a multitude of non-covalent interactions, such as hydrogen bonding and dipole interactions, enabling high-affinity binding to diverse enzymatic and receptor targets.[5]

This guide focuses on the synthesis of a specific, functionally rich derivative: 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole . This molecule serves as a highly valuable synthetic intermediate. The bromine atom at the C5 position acts as a versatile handle for introducing further molecular complexity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the methoxymethyl (MOM) group provides a stable, yet readily cleavable, protecting group for the N1 nitrogen. This combination makes the target compound a strategic building block for constructing complex pharmaceutical candidates.

Part 1: Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be logically approached via two primary retrosynthetic routes. The choice of pathway depends on the availability of starting materials, desired scale, and control over regioselectivity.

Route A: N-Protection Followed by C-Bromination

This is often the preferred strategy. It begins with the N-alkylation of the readily available 1H-1,2,4-triazole with a methoxymethylating agent, followed by the selective bromination of the electron-rich C5 position of the resulting intermediate.

-

Expertise & Experience: This route leverages a highly reliable N-alkylation protocol. The subsequent bromination with an electrophilic bromine source like N-Bromosuccinimide (NBS) is a well-established transformation for N-substituted triazoles, where the N1-substituent activates the C5 position for electrophilic attack.[6]

Route B: C-Bromination Followed by N-Protection

This alternative route starts with a pre-brominated triazole, such as 5-bromo-1H-1,2,4-triazole, which is then subjected to N-alkylation.

-

Expertise & Experience: The primary challenge in this route is controlling the regioselectivity of the N-alkylation. 1,2,4-triazoles possess multiple nitrogen atoms (N1, N2, and N4) that can be alkylated, potentially leading to a mixture of isomers that are difficult to separate.[7][8] While reaction conditions can be tuned to favor a specific isomer, Route A generally offers more straightforward and predictable control.

Based on this analysis, this guide will provide a detailed, validated protocol for the more robust and regioselective Route A .

Synthetic Workflow Diagram

Caption: Synthetic pathway from 1H-1,2,4-triazole to the target compound.

Part 2: Detailed Experimental Protocols & Mechanistic Insights

The following protocols are designed to be self-validating, with clear causality for each experimental choice. All operations involving anhydrous solvents or moisture-sensitive reagents should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

Step 1: Synthesis of 1-(Methoxymethyl)-1H-1,2,4-triazole

Causality: This step involves the nucleophilic substitution of a halide by the triazolide anion. Sodium hydride (NaH), a strong, non-nucleophilic base, is employed to quantitatively deprotonate the acidic N-H proton of the triazole ring. The resulting sodium triazolide is a potent nucleophile that readily attacks the electrophilic carbon of chloromethyl methyl ether (MOM-Cl), forming the desired N-C bond with the expulsion of sodium chloride. Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is aprotic and effectively solvates the cation without interfering with the nucleophile.

Protocol:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1H-1,2,4-triazole (5.0 g, 72.4 mmol).

-

Solvent Addition: Add 100 mL of anhydrous THF. Stir the suspension.

-

Deprotonation: Cool the flask to 0 °C using an ice-water bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 3.2 g, 80.0 mmol, 1.1 eq) portion-wise over 15 minutes.

-

Trustworthiness Check: Vigorous bubbling (evolution of H₂ gas) will be observed. Stir the mixture at 0 °C for 1 hour after the addition is complete to ensure full deprotonation. The mixture will become a thicker, white suspension.

-

-

Alkylation: While maintaining the temperature at 0 °C, add chloromethyl methyl ether (MOM-Cl, 6.1 mL, 80.0 mmol, 1.1 eq) dropwise via syringe over 20 minutes.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).

-

Work-up: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is purified by column chromatography on silica gel (Eluent: gradient of 50% to 100% Ethyl Acetate in Hexanes) to afford 1-(methoxymethyl)-1H-1,2,4-triazole as a clear oil.

Step 2: Synthesis of this compound

Causality: This is an electrophilic aromatic substitution on the heterocyclic ring. N-Bromosuccinimide (NBS) serves as a stable and easy-to-handle source of electrophilic bromine (Br⁺). A general method for the bromination of 1-substituted-1H-1,2,4-triazoles at the C5 position utilizes NBS.[7] The reaction is often initiated by a catalytic amount of a radical initiator like benzoyl peroxide, suggesting a radical pathway may facilitate the generation of the bromine radical, which ultimately leads to the brominated product in refluxing carbon tetrachloride.[6]

Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve the 1-(methoxymethyl)-1H-1,2,4-triazole (5.0 g, 44.2 mmol) obtained from Step 1 in 100 mL of carbon tetrachloride (CCl₄).

-

Note on Safety: CCl₄ is toxic and environmentally hazardous. Acetonitrile can be used as an alternative solvent.

-

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 8.6 g, 48.6 mmol, 1.1 eq) and a catalytic amount of benzoyl peroxide (214 mg, 0.88 mmol, 0.02 eq).

-

Reaction Progression: Heat the solution to reflux (approximately 77 °C for CCl₄) for 12 hours.[6] Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexanes).

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the solid succinimide byproduct, washing the solids with warm CCl₄.[6]

-

Quenching: Transfer the filtrate to a separatory funnel and wash with 1 M aqueous sodium thiosulfate solution (2 x 50 mL) to remove any unreacted bromine, followed by a wash with brine (50 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product is purified by column chromatography on silica gel (Eluent: 20-30% Ethyl Acetate in Hexanes) to yield This compound as a white solid.

Part 3: Data Summary & Characterization

The following table summarizes the expected outcomes for the described two-step synthesis. Yields are representative and may vary based on experimental conditions and scale.

| Step | Starting Material | Key Reagents | Solvent | Temp. | Time (h) | Typical Yield (%) | Product Form |

| 1 | 1H-1,2,4-Triazole | NaH, MOM-Cl | THF | 0 °C to RT | 16 | 75-85% | Clear Oil |

| 2 | 1-(MOM)-1,2,4-triazole | NBS, Benzoyl Peroxide | CCl₄ | Reflux | 12 | 60-70% | White Solid |

References

- Benchchem. 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole.

- Smolecule. 5-Bromo-1-(2-methoxy-2-methylpropyl)-1H-1,2,4-triazol-3-amine.

- Radi, M., et al. (2011). Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues. ChemMedChem, 6(9), 1633-1639.

- Al-Rawi, M.S., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Chemical Methodologies, 6(1), 59-66.

- Benchchem. Application Note and Protocol for N-Methylation of 1H-1,2,4-triazole-3-carboxylate.

-

Zhang, L., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 966231. Available from: [Link]

-

Sharma, P., et al. (2024). Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. Chemistry & Biodiversity, e202400637. Available from: [Link]

- Benchchem. Application Notes and Protocols for the Synthesis of 1,2,4-Triazole-Based Enzyme Inhibitors.

Sources

- 1. Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemmethod.com [chemmethod.com]

- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

"physicochemical properties of 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole"

An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole

Introduction

The 1,2,4-triazole nucleus is a foundational scaffold in modern medicinal chemistry, recognized as a "privileged structure" for its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide and ester groups.[1] These characteristics contribute to favorable pharmacokinetic and pharmacodynamic profiles, leading to the development of numerous therapeutic agents with broad-spectrum activities, including antifungal, anticancer, and antiviral effects.[1][2][3]

This guide focuses on a specific derivative, this compound. Understanding its physicochemical properties is paramount for researchers in drug discovery and development, as these parameters—such as solubility, lipophilicity, and stability—directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for this exact molecule is not widely published, this document provides a comprehensive overview of its predicted properties based on its chemical structure. Furthermore, it details the authoritative, field-proven experimental methodologies required to determine these properties with scientific rigor. The protocols described herein are designed as self-validating systems, providing researchers with the tools to generate reliable data for lead optimization and candidate selection.

Section 1: Molecular Structure and Chemical Identity

The fundamental identity of a compound is defined by its structure and associated chemical identifiers. The structure of this compound features a five-membered triazole ring substituted with a bromine atom at the 5-position and a methoxymethyl (MOM) protecting group at the 1-position nitrogen. This arrangement locks the molecule into a single tautomeric form.[4]

| Identifier | Value | Source / Method |

| IUPAC Name | This compound | Nomenclature Rules |

| Molecular Formula | C₄H₆BrN₃O | Elemental Composition |

| Molecular Weight | 192.02 g/mol | Calculation |

| Canonical SMILES | COCN1C(Br)=NN=C1 | Structure Representation |

| Physical Form | Predicted to be a solid | Analogy to Isomer[5] |

| CAS Number | Not available | N/A |

| Related Isomer CAS | 1210892-10-6 (for 3-substituted isomer) | [6] |

Section 2: Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These estimations are derived from its structural features and serve as a baseline for experimental validation.

| Property | Predicted Value / Range | Rationale for Prediction |

| Melting Point | Solid at room temp.; likely >50 °C | The presence of a planar heterocyclic ring, polar C-Br and N-C bonds, and a molecular weight of 192.02 g/mol suggest significant intermolecular forces leading to a solid state, similar to its isomer.[5] |

| Aqueous Solubility | Low to moderate | The polar triazole ring and ether oxygen provide hydrogen bond accepting capabilities, suggesting some aqueous solubility. However, the nonpolar bromine atom and hydrocarbon portions will limit this. Its solubility is expected to change with pH due to the basic nature of the triazole nitrogens. |

| Lipophilicity (logP) | 1.0 - 2.5 | The molecule has a balance of polar (triazole, ether) and nonpolar (bromo, methyl) groups. This estimated range is typical for small drug-like molecules and is a critical factor for membrane permeability. A logP less than 5 is a key component of Lipinski's 'Rule of 5' for oral bioavailability.[7] |

| pKa (Conjugate Acid) | 1.5 - 2.5 | The non-substituted nitrogen atoms of the 1,2,4-triazole ring are weakly basic. Protonation would occur under strongly acidic conditions. This property is key to predicting its solubility and ionization state in physiological environments like the stomach. |

Section 3: Methodologies for Experimental Determination

The accurate experimental determination of physicochemical properties is a cornerstone of drug development. The following sections detail robust, standard methodologies for quantifying the key parameters of this compound.

Solubility Profile Determination

Expertise & Rationale: Solubility dictates a drug's bioavailability and formulation possibilities. A qualitative assessment across different pH values provides crucial insights into a compound's acidic or basic nature, informing its likely behavior in the gastrointestinal tract and guiding salt-form selection. The following protocol classifies the compound based on its behavior in a sequence of solvents.[8][9]

Experimental Protocol:

-

Preparation: Prepare four small, labeled test tubes.

-

Sample Addition: Add approximately 10-20 mg of the test compound to each tube.

-

Solvent Addition (Sequential):

-

Tube 1 (Water): Add 1 mL of deionized water. Agitate vigorously for 30 seconds. Observe for complete dissolution. If soluble, the compound is highly polar. Proceed to test the solution's pH with litmus paper to identify if it is a low molecular weight acid or base.[9]

-

Tube 2 (5% NaOH): If insoluble in water, add 1 mL of 5% aqueous NaOH to a fresh sample. Agitation and observation follow. Solubility indicates the presence of an acidic functional group.

-

Tube 3 (5% HCl): If insoluble in water, add 1 mL of 5% aqueous HCl to a fresh sample. Agitation and observation follow. Solubility strongly indicates the presence of a basic functional group, such as the triazole nitrogens.[8]

-

Tube 4 (Organic Solvent): To a final tube, add 1 mL of a nonpolar organic solvent such as hexane or a moderately polar solvent like diethyl ether to assess solubility in non-aqueous media.[8]

-

-

Classification: Use the results to classify the compound according to the standard solubility flowchart.

Visualization: Solubility Classification Workflow

Caption: Workflow for the systematic classification of an organic compound's solubility.

Lipophilicity (LogP) Determination

Expertise & Rationale: Lipophilicity, quantified as the partition coefficient (LogP), is a critical determinant of a drug's ADME properties.[10] It measures the equilibrium distribution of a compound between an aqueous phase (water or buffer) and an immiscible organic phase (typically n-octanol). The "shake-flask" method is the gold-standard for its accuracy, while RP-HPLC offers a high-throughput alternative for screening.[11]

Protocol 1: Shake-Flask Method (Gold Standard)

-

Phase Preparation: Prepare a phosphate buffer (pH 7.4) and saturate it with n-octanol. Separately, saturate n-octanol with the buffer. Allow phases to separate for 24 hours.[12]

-

Standard Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in the pre-saturated buffer.

-

Partitioning: In a separatory funnel, combine 10 mL of the pre-saturated n-octanol and 10 mL of the compound's buffered solution.

-

Equilibration: Shake the funnel vigorously for 15 minutes to facilitate partitioning. Allow the layers to fully separate for at least 24 hours.[12]

-

Quantification: Carefully sample both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).[7]

Protocol 2: Reversed-Phase HPLC (RP-HPLC) Method

-

System Setup: Use a C18 column and a mobile phase gradient (e.g., water/acetonitrile).

-

Calibration: Inject a series of standard compounds with known LogP values to create a calibration curve by plotting their retention times (tᵣ) against their LogP values.

-

Sample Analysis: Dissolve the test compound in the mobile phase and inject it into the HPLC system under the same conditions as the standards.

-

Calculation: Determine the retention time of the test compound. Use the calibration curve to interpolate its LogP value. This method provides a LogP value often referred to as ElogP.[13]

Visualization: Comparison of LogP Determination Methods

Caption: Comparative workflows for Shake-Flask and RP-HPLC LogP determination.

Chemical Stability Assessment

Expertise & Rationale: Evaluating the chemical stability of a drug substance under various environmental conditions is a regulatory requirement and is critical for determining its shelf-life and appropriate storage conditions.[14] The International Council for Harmonisation (ICH) provides a framework for these studies, which involve exposing the compound to accelerated (stress) and long-term storage conditions.[15]

Protocol: ICH-Compliant Stability Study

-

Batch Selection: The study should be performed on at least three primary batches of the drug substance packaged in its proposed container closure system.[15]

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[16]

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[15]

-

Intermediate: If significant change occurs under accelerated conditions, an intermediate condition (e.g., 30°C ± 2°C / 65% RH ± 5% RH) is used.[17]

-

-

Testing Frequency:

-

Attributes to Test: A validated stability-indicating analytical method (typically HPLC) is used to monitor:

-

Appearance: Visual inspection for changes in color or physical state.[16]

-

Assay: Quantification of the active drug substance.

-

Degradation Products: Identification and quantification of any impurities that form over time. A significant change is often defined as a >5% change in assay or any specified degradant exceeding its limit.

-

Visualization: Stability Study Decision Logic

Caption: Decision-making flowchart for an ICH-compliant pharmaceutical stability study.

Conclusion

This compound is a compound of significant interest due to the established therapeutic potential of the 1,2,4-triazole scaffold. While direct experimental data is sparse, its physicochemical properties can be reliably predicted from its structure to be that of a moderately polar, weakly basic solid with balanced solubility and lipophilicity. This guide provides the authoritative, detailed methodologies necessary for researchers to move beyond prediction and into experimental validation. The robust protocols for determining solubility, LogP, and chemical stability are essential for building a comprehensive data package to support the advancement of this, or any, promising compound through the drug discovery pipeline.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- 5-Bromo-1-(2-methoxy-2-methylpropyl)-1H-1,2,4-triazol-3-amine - Smolecule. (n.d.). Smolecule.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube.

- US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents. (n.d.). Google Patents.

- LogP—Making Sense of the Value - ACD/Labs. (n.d.). ACD/Labs.

- Solubility of Organic Compounds. (2023, August 31).

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.). Agilent Technologies.

- Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Encyclopedia.pub.

- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. (2024, November 19). Chemistry LibreTexts.

- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (n.d.).

- Q 1 A (R2) Stability Testing of new Drug Substances and Products - European Medicines Agency (EMA). (n.d.). European Medicines Agency.

- Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC - NIH. (2023, February 23). National Institutes of Health.

- Stability Testing of Drug Substances and Drug Products. (1998, May 27). U.S. Food and Drug Administration.

- 5-bromo-3-(methoxymethyl)-1H-1,2,4-triazole - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- QHub Insights: How to Set Up Drug Stability Testing Program for Pharmaceuticals. (2022, January 1). QualityHub.

- Stability testing overview for Pharmaceutical products - GMP SOP. (n.d.).

- 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- Supplementary Information File. (n.d.).

- 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole. (n.d.).

- 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole - Benchchem. (n.d.). Benchchem.

- 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole | CymitQuimica. (n.d.). CymitQuimica.

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. (n.d.). Frontiers.

- 5-Bromo-1-methyl-1H-1,2,4-triazole - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684 - PubChem. (n.d.). PubChem.

- Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide - MDPI. (n.d.). MDPI.

- An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central. (n.d.). National Institutes of Health.

- Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry - Benchchem. (n.d.). Benchchem.

- synthesis of 1,2,4 triazole compounds - ISRES. (n.d.). ISRES.

- 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS - DergiPark. (2021, September 30). DergiPark.

- Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC - NIH. (2022, November 12). National Institutes of Health.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole AldrichCPR 1210892-10-6 [sigmaaldrich.com]

- 6. 5-Bromo-3-(methoxymethyl)-1h-1,2,4-triazole | CymitQuimica [cymitquimica.com]

- 7. acdlabs.com [acdlabs.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. agilent.com [agilent.com]

- 13. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 14. qualityhub.com [qualityhub.com]

- 15. ema.europa.eu [ema.europa.eu]

- 16. gmpsop.com [gmpsop.com]

- 17. edaegypt.gov.eg [edaegypt.gov.eg]

An In-depth Technical Guide to 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole

Introduction: Navigating the Nomenclature and Significance of a Versatile Heterocycle

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the 1,2,4-triazole scaffold is a cornerstone, prized for its unique electronic properties, metabolic stability, and its capacity for diverse chemical modifications. This guide focuses on a particularly promising derivative: 5-bromo-3-(methoxymethyl)-1H-1,2,4-triazole .

It is pertinent to address a common point of ambiguity in the nomenclature of substituted triazoles. While the user query specified "5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole," extensive database searches confirm the prevalent and commercially available isomer as 5-bromo-3-(methoxymethyl)-1H-1,2,4-triazole , assigned the CAS number 1210892-10-6 [1][2][3]. This document will, therefore, concentrate on this specific, structurally verified compound. The distinction lies in the attachment point of the methoxymethyl group to the triazole ring, a critical detail that dictates the molecule's three-dimensional shape, reactivity, and biological interactions.

The strategic placement of a bromine atom at the 5-position and a methoxymethyl group at the 3-position imbues this molecule with a dual functionality that is highly attractive to synthetic chemists. The bromine atom serves as a versatile synthetic handle for cross-coupling reactions, allowing for the introduction of a wide array of molecular fragments, while the methoxymethyl group can influence solubility and engage in hydrogen bonding. These features make 5-bromo-3-(methoxymethyl)-1H-1,2,4-triazole a valuable building block for the construction of complex molecules with potential therapeutic applications, including but not limited to antimicrobial, anticancer, and anti-inflammatory agents[4][5].

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of 5-bromo-3-(methoxymethyl)-1H-1,2,4-triazole are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1210892-10-6 | [1][2] |

| Molecular Formula | C₄H₆BrN₃O | [1][2] |

| Molecular Weight | 192.01 g/mol | [1][2] |

| Physical Form | Solid | [2] |

| InChI | 1S/C4H6BrN3O/c1-9-2-3-6-4(5)8-7-3/h2H2,1H3,(H,6,7,8) | [2] |

| SMILES | COCc1n[nH]c(Br)n1 | [2] |

Proposed Synthesis and Mechanistic Rationale

While specific synthetic procedures for 5-bromo-3-(methoxymethyl)-1H-1,2,4-triazole are not extensively detailed in publicly available literature, a plausible and efficient multi-step synthesis can be proposed based on established methodologies for constructing substituted 1,2,4-triazoles. The following protocol is a scientifically grounded projection, designed for reproducibility and scalability.

Experimental Protocol: A Proposed Two-Step Synthesis

Step 1: Synthesis of Methoxyacetylhydrazine

-

To a stirred solution of methyl methoxyacetate (1.0 eq) in ethanol at 0 °C, add hydrazine hydrate (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to yield methoxyacetylhydrazine, which can be used in the next step without further purification.

Step 2: Cyclization and Bromination to form 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole

-

Dissolve methoxyacetylhydrazine (1.0 eq) in a suitable solvent such as ethanol.

-

Add cyanogen bromide (CNBr) (1.1 eq) portion-wise at 0 °C. Caution: Cyanogen bromide is highly toxic.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

-

Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-bromo-3-(methoxymethyl)-1H-1,2,4-triazole.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Spectroscopic Characterization

The structural confirmation of the synthesized 5-bromo-3-(methoxymethyl)-1H-1,2,4-triazole would rely on a combination of standard spectroscopic techniques:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy protons (-OCH₃) around 3.4 ppm, a singlet for the methylene protons (-CH₂-) adjacent to the oxygen at approximately 4.6 ppm, and a broad singlet for the N-H proton of the triazole ring, which may appear between 13-15 ppm depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR would display signals for the methoxy carbon, the methylene carbon, and two distinct signals for the carbon atoms of the triazole ring, one of which would be significantly affected by the attached bromine atom.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak [M]+ and/or a protonated molecular ion peak [M+H]+ corresponding to the molecular weight of the compound (192.01 g/mol ). A characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) would be a definitive feature.

Applications in Research and Drug Development

The true value of 5-bromo-3-(methoxymethyl)-1H-1,2,4-triazole lies in its potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery[4]. The presence of the bromine atom is key to its utility, serving as a linchpin for various carbon-carbon and carbon-heteroatom bond-forming reactions.

Key Potential Applications:

-

Scaffold for Medicinal Chemistry: This compound is an ideal starting point for generating libraries of novel compounds for high-throughput screening. The bromine can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents at the 5-position of the triazole ring[6].

-

Development of Bioactive Agents: The 1,2,4-triazole core is a well-established pharmacophore found in numerous approved drugs with a wide range of biological activities, including antifungal (e.g., fluconazole), antiviral, and anticancer properties[4][5]. By using this bromo-substituted triazole as a building block, researchers can design and synthesize new drug candidates that target specific enzymes or receptors.

Role as a Versatile Chemical Scaffold

Caption: Versatility of the title compound in drug discovery.

Safety and Handling

As a brominated heterocyclic compound, 5-bromo-3-(methoxymethyl)-1H-1,2,4-triazole requires careful handling in a laboratory setting. While a specific safety data sheet (SDS) is not widely available, general precautions for this class of chemicals should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves[7][8].

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors[7].

-

Inhalation: Avoid breathing dust. If inhaled, move to fresh air.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, immediately flush with plenty of water for at least 15 minutes[1][8].

-

Ingestion: Harmful if swallowed[2]. Seek immediate medical attention if ingested.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[8].

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole represents a strategically designed molecular building block with significant potential for advancing chemical synthesis and drug discovery. Its defined physicochemical properties, coupled with the dual functionality of its bromine and methoxymethyl substituents, make it a valuable tool for researchers. While further studies are needed to fully elucidate its reactivity and biological profile, the foundational information provided in this guide serves as a comprehensive resource for scientists looking to harness the capabilities of this promising triazole derivative.

References

- Fisher Scientific. (2023, September 5). Safety Data Sheet: 1-[4-(Bromomethyl)phenyl]-1H-1,2,4-triazole hydrobromide.

- ChemicalBook. (2025, July 26). 3-(4-Bromophenyl)-4H-1,2,4-triazole - Safety Data Sheet.

- Fisher Scientific. (2014). Safety Data Sheet: 1,2,4-1H-Triazole.

- Ambeed. (n.d.). 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole.

- Sigma-Aldrich. (n.d.). 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole.

- International Labour Organization & World Health Organization. (n.d.). International Chemical Safety Cards (ICSCs): ICSC 1264 - BROMUCONAZOLE.

- Carl Roth. (2024, March 3). Safety Data Sheet: 1,2,4-Triazole.

- MDPI. (n.d.). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities.

- CymitQuimica. (n.d.). 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole.

- BLDpharm. (n.d.). 2470437-45-5|5-Bromo-3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole.

- Royal Society of Chemistry. (n.d.). Synthesis and reactivity of 5-hydrazino-3-nitro-1,2,4-triazole (HNT): an amphoteric energetic platform.

- PubMed. (n.d.). Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity.

- Organic Chemistry Portal. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles.

- PubChem. (n.d.). 5-bromo-4-methyl-1H-1,2,3-triazole.

- Sigma-Aldrich. (n.d.). 3-Bromo-5-methoxy-1H-1,2,4-triazole.

- Matrix Scientific. (n.d.). This compound-3-carboxamide.

- Benchchem. (n.d.). 5-Bromo-1-methyl-1H-1,2,4-triazole.

- ResearchGate. (2025, August 10). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES.

Sources

- 1. fishersci.fr [fishersci.fr]

- 2. 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole AldrichCPR 1210892-10-6 [sigmaaldrich.com]

- 3. 5-Bromo-3-(methoxymethyl)-1h-1,2,4-triazole | CymitQuimica [cymitquimica.com]

- 4. Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

Technical Guide: Spectroscopic Characterization of 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole

Introduction

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its favorable metabolic stability and ability to engage in hydrogen bonding.[1] The functionalization of the triazole scaffold allows for the fine-tuning of a compound's steric and electronic properties. 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole is a key synthetic intermediate, offering multiple points for chemical elaboration. The bromine atom at the C5 position is amenable to various cross-coupling reactions, while the methoxymethyl (MOM) group serves as a stable, yet potentially cleavable, N-protecting group.

This guide provides an in-depth analysis of the essential spectroscopic data required to confirm the identity and purity of this compound. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining not just the data, but the rationale behind the spectral features. This document is intended for researchers and drug development professionals who rely on robust analytical characterization to drive their synthetic programs forward.

Molecular Structure and Synthesis Overview

A definitive structural confirmation begins with a clear understanding of the molecule's connectivity. The structure of this compound is presented below.

Caption: Molecular structure of this compound.

The synthesis of this compound is typically achieved via the N-alkylation of 5-bromo-1H-1,2,4-triazole.[2] This reaction involves the deprotonation of the triazole nitrogen with a suitable base, followed by nucleophilic attack on a methoxymethylating agent like chloromethyl methyl ether. The general workflow for synthesis and subsequent characterization is outlined below.

Caption: Workflow for the synthesis and analysis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Use the residual solvent peak as the internal standard for chemical shift referencing (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).[3]

-

Acquisition: Record spectra on a 400 MHz (or higher) spectrometer at room temperature.

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform to obtain the spectrum.

¹H NMR Spectral Data

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~8.1-8.3 | Singlet | 1H | CH -3 (Triazole ring) |

| 2 | ~5.6-5.8 | Singlet | 2H | N-CH₂ -O |

| 3 | ~3.4-3.6 | Singlet | 3H | O-CH₃ |

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum is expected to be clean, showing three distinct singlet signals, which directly corresponds to the three unique proton environments in the molecule.

-

Triazole Proton (Signal 1): The lone proton on the triazole ring (H-3) is expected to appear significantly downfield (~8.1-8.3 ppm). This is due to the deshielding effect of the electron-withdrawing nitrogen atoms within the aromatic heterocyclic system. It appears as a singlet as there are no adjacent protons to couple with.

-

Methylene Protons (Signal 2): The two protons of the methylene bridge (-CH₂-) are chemically equivalent and are situated between a nitrogen atom and an oxygen atom. Both heteroatoms are electronegative, pulling electron density away and causing a downfield shift to ~5.6-5.8 ppm. This signal is also a singlet.

-

Methyl Protons (Signal 3): The three protons of the methoxy group (-OCH₃) are the most shielded in the molecule, resonating upfield around ~3.4-3.6 ppm. Their proximity to only one electronegative atom (oxygen) results in a less pronounced downfield shift compared to the methylene group. This signal is also a singlet.

¹³C NMR Spectral Data

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |

| 1 | ~145-148 | C -3 (Triazole ring) |

| 2 | ~135-138 | C -5 (Triazole ring, C-Br) |

| 3 | ~80-83 | N-C H₂-O |

| 4 | ~58-60 | O-C H₃ |

Interpretation of the ¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum should display four signals, corresponding to the four unique carbon environments.

-

Triazole Carbons (Signals 1 & 2): The two carbons of the triazole ring appear in the aromatic region. C-3 is typically found around 145-148 ppm.[4][5] The C-5 carbon, being directly attached to the highly electronegative bromine atom, experiences a strong deshielding effect, but its chemical shift can be complex. In many halogenated aromatics, the carbon bearing the halogen is shifted slightly upfield relative to the unsubstituted parent due to the "heavy atom effect," but the precise location can vary. A predicted range of 135-138 ppm is reasonable.

-

Methylene Carbon (Signal 3): The methylene carbon, flanked by nitrogen and oxygen, is found at a characteristic downfield position for such an arrangement, typically between 80-83 ppm.

-

Methyl Carbon (Signal 4): The methyl carbon of the methoxy group is the most shielded carbon, appearing furthest upfield at approximately 58-60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: IR

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

-

Acquisition: Record the spectrum over the range of 4000–400 cm⁻¹.

-

Background Correction: A background spectrum of the empty accessory should be recorded and subtracted from the sample spectrum.

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3150 | Medium-Weak | Aromatic C-H Stretch (Triazole C3-H) |

| ~2950-3000 | Medium-Weak | Aliphatic C-H Stretch (-CH₂, -CH₃) |

| ~1500-1550 | Medium | C=N/N=N Stretch (Triazole ring)[6] |

| ~1400-1480 | Medium | C-N Stretch (Triazole ring) |

| ~1100-1150 | Strong | C-O-C Asymmetric Stretch (Ether) |

| ~1000-1050 | Strong | C-O-C Symmetric Stretch (Ether) |

| ~600-700 | Medium-Strong | C-Br Stretch[7] |

Interpretation of the IR Spectrum:

The IR spectrum helps confirm the presence of key functional groups.

-

C-H Stretching: A weak band above 3100 cm⁻¹ is characteristic of the C-H stretch on the aromatic triazole ring.[8] Just below 3000 cm⁻¹, absorptions corresponding to the aliphatic C-H stretches of the methoxymethyl group will be present.

-

Triazole Ring Vibrations: The characteristic stretching vibrations of the C=N and C-N bonds within the heterocyclic ring typically appear in the 1400-1550 cm⁻¹ region.[6]

-

Ether Linkage: The most prominent features confirming the methoxymethyl group are the strong C-O-C stretching bands. The asymmetric stretch is usually found around 1100-1150 cm⁻¹, while the symmetric stretch appears near 1000-1050 cm⁻¹.

-

Carbon-Bromine Bond: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 600 and 700 cm⁻¹.[7] Its presence is a key indicator of successful bromination.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Experimental Protocol: MS

-

Ionization Method: Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule.

-

Mass Analyzer: A Time-of-Flight (TOF) or Quadrupole analyzer can be used. High-Resolution Mass Spectrometry (HRMS) is preferred for determining the exact molecular formula.

-

Data Acquisition: Acquire the spectrum in positive ion mode, looking for the protonated molecule [M+H]⁺.

MS Spectral Data

| m/z Value | Relative Intensity | Assignment |

| 207.9 / 209.9 | ~1:1 | [M+H]⁺ (Protonated Molecular Ion) |

| 162.9 / 164.9 | Variable | [M - OCH₃]⁺ |

| 133.9 / 135.9 | Variable | [M - CH₂OCH₃]⁺ |

| 79 / 81 | Variable | [Br]⁻ (in negative mode) or fragment |

Interpretation of the Mass Spectrum:

The mass spectrum provides the most definitive evidence for the molecular weight and the presence of bromine.

-

Molecular Ion Peak: The most critical feature is the protonated molecular ion peak, [M+H]⁺. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively).[9] This results in a characteristic pair of peaks (an "isotope pattern") for any bromine-containing fragment, separated by 2 m/z units and with nearly equal intensity. For this compound (C₄H₆BrN₃O, MW ≈ 206.01), the [M+H]⁺ peak will appear as a doublet at m/z ≈ 207.9 (for ⁷⁹Br) and 209.9 (for ⁸¹Br). The observation of this 1:1 doublet is conclusive proof of the presence of a single bromine atom in the molecule.[9][10]

-

Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation can occur. A common fragmentation pathway would be the loss of the methoxymethyl group (-CH₂OCH₃, 45 Da), leading to a fragment ion corresponding to the 5-bromotriazole cation at m/z 133.9 / 135.9. Loss of the methoxy radical (-OCH₃, 31 Da) is another plausible fragmentation.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound. The ¹H and ¹³C NMR spectra define the precise carbon-hydrogen framework and substitution pattern. IR spectroscopy confirms the presence of key functional groups such as the ether linkage and the triazole ring. Finally, mass spectrometry provides an exact molecular weight and an unmistakable isotopic signature confirming the presence of a single bromine atom. Together, these techniques provide the robust, unambiguous data required for quality control and to confidently advance this versatile building block into further synthetic applications.

References

- AIP Publishing. (n.d.). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives.

-

Zwiener, C., & Glauner, T. (2006). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. International Journal of Environmental Analytical Chemistry, 86(12), 847-857. [Link]

- The Royal Society of Chemistry. (2014). ¹H and ¹³C NMR Data for triazole 1.

- Wiśniewska, J., et al. (2016). Compound-specific bromine isotope ratio analysis using gas chromatography/quadrupole mass spectrometry. Rapid Communications in Mass Spectrometry, 30(10), 1255-1262.

-

Wang, J., et al. (2022). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 27(23), 8255. [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

- Zwiener, C., & Glauner, T. (2006). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation.

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.

-

Holdsworth, D. K. (1973). Mass spectra of organic compounds containing bromine and chlorine. Journal of Chemical Education, 50(7), 474. [Link]

-

ResearchGate. (n.d.). The ¹³C NMR spectral data of 1,2,4-Triazole derivatives (7-10). Retrieved from [Link]

-

TÜBİTAK Academic Journals. (2008). Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

-

Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. Retrieved from [Link]

Sources

- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. researchgate.net [researchgate.net]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. tandfonline.com [tandfonline.com]

A Comprehensive Guide to the Structural Elucidation of 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole: A Roadmap for Researchers

Abstract

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, integral to a wide array of therapeutic agents due to its unique physicochemical properties and versatile biological interactions.[1][2][3][4] The functionalization of this privileged core, for instance with a bromine atom and a methoxymethyl group, offers nuanced control over a molecule's steric and electronic profile, potentially enhancing its efficacy and selectivity as a drug candidate. This guide focuses on a specific, yet underexplored derivative, 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole . Despite its potential significance, a public-domain crystal structure for this compound has not been reported.

This technical whitepaper serves as a comprehensive roadmap for researchers and drug development professionals aiming to elucidate its three-dimensional atomic arrangement. We will provide a field-proven, logical progression from targeted synthesis and single-crystal growth to the complete workflow of single-crystal X-ray diffraction (SCXRD) analysis. Furthermore, by drawing upon authoritative data from structurally related compounds, we will present a predictive analysis of its key structural features and the critical intermolecular interactions, such as halogen bonding, that are anticipated to govern its crystal packing. This document is designed not merely as a set of protocols, but as an in-depth guide to the causality behind the experimental design, empowering researchers to navigate the challenges of structural chemistry.

Proposed Synthesis Pathway

The synthesis of N-substituted 1,2,4-triazoles is a well-established field, though it often presents challenges in controlling regioselectivity during the alkylation step.[5][6][7][8][9][10] The proposed synthesis for the title compound involves a two-step process: regioselective N-alkylation followed by bromination.

Step 1.1: Synthesis of 1-(methoxymethyl)-1H-1,2,4-triazole

The primary challenge in the alkylation of 1,2,4-triazole is the potential for substitution at either the N1 or N4 position.[8][9] The regiochemical outcome is influenced by factors such as the alkylating agent, base, and solvent system. For the introduction of a methoxymethyl (MOM) group, a common approach involves reacting 1,2,4-triazole with chloromethyl methyl ether (MOM-Cl).

Experimental Protocol:

-

Reaction Setup: To a solution of 1,2,4-triazole (1.0 eq.) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or acetonitrile, add a base like sodium hydride (NaH, 1.1 eq.) or potassium carbonate (K₂CO₃, 1.5 eq.) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Alkylating Agent: Stir the suspension for 30 minutes, then add chloromethyl methyl ether (MOM-Cl, 1.1 eq.) dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction carefully with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product, a mixture of N1 and N4 isomers, will require purification by column chromatography on silica gel to isolate the desired 1-(methoxymethyl)-1H-1,2,4-triazole. The regioselectivity can be confirmed using NMR techniques by comparing the spectra to known data for 1- and 4-substituted triazoles.[5]

Step 1.2: Bromination of 1-(methoxymethyl)-1H-1,2,4-triazole

The subsequent step is the regioselective bromination at the C5 position. The C5 proton of a 1-substituted-1H-1,2,4-triazole is the most acidic and susceptible to electrophilic substitution.

Experimental Protocol:

-

Reaction Setup: Dissolve the purified 1-(methoxymethyl)-1H-1,2,4-triazole (1.0 eq.) in a solvent like carbon tetrachloride or chloroform.

-

Addition of Brominating Agent: Add N-Bromosuccinimide (NBS, 1.05 eq.) to the solution. The reaction can be initiated with a radical initiator such as a catalytic amount of benzoyl peroxide or by exposure to UV light.

-

Reaction Progression: Reflux the mixture for 4-12 hours, monitoring for the disappearance of the starting material by TLC or GC-MS.

-

Work-up and Purification: After cooling, filter the reaction mixture to remove succinimide. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify the resulting crude product by column chromatography or recrystallization to yield pure this compound.

Single Crystal Growth Methodologies

Obtaining high-quality single crystals is often the most critical and challenging bottleneck in SCXRD.[11][12] The success of crystallization depends on achieving a state of slow, controlled supersaturation. Several methods can be employed for small organic molecules.[13][14]

Protocol 2.1: Slow Evaporation This is the simplest crystallization technique.[13]

-

Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) in a clean vial.

-

Cover the vial with a cap or parafilm pierced with a few small holes to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Monitor the vial over several days to weeks for the formation of single crystals. The choice of solvent is critical; a solvent in which the compound has moderate solubility is ideal.

Protocol 2.2: Vapor Diffusion This technique is highly effective for small quantities of material and allows for fine control over the rate of crystallization.[13]

-

Dissolve the compound in a small amount of a relatively volatile solvent in which it is highly soluble (e.g., dichloromethane or acetone). Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed jar that contains a larger volume of a less volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane or diethyl ether).

-

Over time, the vapor of the more volatile solvent will diffuse out of the inner vial while the vapor of the anti-solvent diffuses in.

-

This slow change in solvent composition reduces the solubility of the compound, gradually inducing crystallization.

Protocol 2.3: Liquid-Liquid Diffusion

-

In a test tube, carefully layer a solution of the compound in a dense solvent (e.g., chloroform) at the bottom.

-

Gently and slowly, add a less dense, miscible anti-solvent (e.g., hexane) on top to form a distinct layer.

-

Seal the tube and leave it undisturbed. Crystals will form slowly at the interface between the two solvents as they diffuse into one another.

Single-Crystal X-ray Diffraction (SCXRD) Workflow

SCXRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[15][16][17][18] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[16][17]

Step-by-Step Methodology:

-

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is selected under a microscope and mounted on a goniometer head.[16]

-

Data Collection: The mounted crystal is placed in the X-ray diffractometer, cooled under a stream of liquid nitrogen (typically to 100 K) to minimize thermal vibrations, and irradiated with monochromatic X-rays.[17][19] The instrument rotates the crystal while a detector records the positions and intensities of the diffracted X-ray beams.[18]

-

Structure Solution: The diffraction data is processed to yield a set of reflection intensities. The primary challenge, known as the "phase problem," is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.[18]

-

Validation and Analysis: The final structure is validated using established crystallographic metrics. The output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure, including atomic coordinates, bond lengths, and angles.

Predicted Structural Features and Intermolecular Interactions

While the definitive crystal structure awaits experimental determination, we can predict key features based on known structures of related bromo-substituted heterocyclic compounds.

Predicted Crystallographic Data

The following table presents a hypothetical but plausible set of crystallographic parameters for the title compound, based on common values for small organic molecules.

| Parameter | Predicted Value |

| Empirical Formula | C₄H₆BrN₃O |

| Formula Weight | 192.02 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~10.2 |

| c (Å) | ~9.8 |

| β (°) | ~105 |

| Volume (ų) | ~820 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) g/cm³ | ~1.55 |

Intermolecular Interactions: The Role of Halogen Bonding

The crystal packing will be dictated by a network of intermolecular interactions. While weak van der Waals forces and potential C-H···N or C-H···O hydrogen bonds will be present, the most significant and structurally directing interaction is likely to be halogen bonding .[20][21][22][23]

A halogen bond (R-X···Y) is a non-covalent interaction where X is a halogen atom (in this case, Bromine) acting as an electrophilic species, and Y is a nucleophile (such as a nitrogen or oxygen atom).[20][21] The electron density on a bonded halogen is anisotropic, creating a region of positive electrostatic potential (a σ-hole) along the axis of the R-X bond, which can interact favorably with an electron-rich atom on an adjacent molecule.[24]

In the crystal lattice of this compound, we predict the formation of strong C-Br···N interactions, where the bromine atom of one molecule interacts with one of the lone pairs on a nitrogen atom (likely N4) of a neighboring triazole ring. These interactions are highly directional and can act as robust synthons to guide the assembly of molecules into well-defined chains or sheets.[22][25][26]

Significance for Drug Development

Determining the precise crystal structure of this compound is of paramount importance for drug discovery and development.[3][27]

-

Structure-Activity Relationship (SAR): A definitive 3D structure provides the empirical basis for understanding how the molecule interacts with its biological target. This allows for rational, structure-based drug design, where modifications can be made to improve binding affinity and selectivity.

-

Physicochemical Properties: The crystal packing and intermolecular forces directly influence key solid-state properties such as solubility, stability, melting point, and hygroscopicity. Understanding these is critical for formulation development and ensuring the viability of a compound as a drug.

-

Intellectual Property: A solved crystal structure represents a unique and protectable form of a molecule, which is a cornerstone of pharmaceutical patent applications.

References

-

Desiraju, G. R., Ho, P. S., Kloo, L., Legon, A. C., Marquardt, R., Metrangolo, P., ... & Resnati, G. (2013). Definition of the halogen bond (IUPAC Recommendations 2013). Pure and Applied Chemistry, 85(8), 1711-1713. [Link]

-

Gautam, D., Desiraju, G. R. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research, 47(8), 2500-2513. [Link]

-

Warren, B. S., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1766-1793. [Link]

-

ICMAB Document. (n.d.). CRYSTALLIZATION OF SMALL MOLECULES. [Link]

-

Zordan, F., Brammer, L., & Sherwood, P. (2005). M–X…X'–C Halogen Bonds as Efficient and Reliable Supramolecular Synthons in Organic-inorganic Crystals. Acta Crystallographica Section A: Foundations of Crystallography, 61(a1), C362. [Link]

-

Kumar, R., et al. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management, 3(2), 39-49. [Link]

-

SPT Labtech. (n.d.). Chemical crystallization. [Link]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(10), 1435-1442. [Link]

-

Fizer, M., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT reactivity descriptors. Journal of Molecular Structure, 1222, 128913. [Link]

-

Resnati, G., Scilabra, P., & Terraneo, G. (2018). Chalcogen Bonding in Crystal Engineering. Accounts of Chemical Research, 51(10), 2577-2586. [Link]

-

Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton, University of Southampton. [Link]

-

Teyssandier, J., Mali, K. S., & De Feyter, S. (2020). Halogen Bonding in Two‐Dimensional Crystal Engineering. ChemistryOpen, 9(2), 225-241. [Link]

-

Davenport, J., et al. (2023). Conquering Regioselectivity Issues: Scalable Synthesis to an Alkylated 1,2,4-Triazole Building Block. Organic Process Research & Development, 27(5), 928-937. [Link]

-

Gomha, S. M., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10, 22. [Link]

-

ISRES Publishing. (2022). Chemistry of 1,2,4-Triazoles in Current Science. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. [Link]

-

Budnikova, Y. H., et al. (2012). Stoichiometric coefficients in the bromination reactions of 1,2,4-triazoles and their complexes. Russian Journal of General Chemistry, 82, 1399-1402. [Link]

-

University of York. (n.d.). Single Crystal X-ray Diffraction. [Link]

-

NSG Group. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

-

Sharma, S., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 114, 105073. [Link]

-

G. G. Brietenbach, et al. (2002). Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Organic Preparations and Procedures International, 34(5), 455-499. [Link]

-

Slideshare. (2016). Synthesis of substituted 1, 2, 4-triazole derivatives by Microwave irradiation. [Link]

-

Kumar, A., et al. (2015). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Journal of Heterocyclic Chemistry, 52(4), 1152-1157. [Link]

-

Gomha, S. M., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10, 22. [Link]

-

Alam, M. J., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 881323. [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. [Link]

-

Bruker. (n.d.). Single Crystal X-ray Diffractometers. [Link]

-

Beckmann, J., et al. (2018). Molecular and Crystal Structures of Some Bromocymantrenes. Zeitschrift für anorganische und allgemeine Chemie, 644(12-13), 547-554. [Link]

-

ResearchGate. (2016). 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review). [Link]

-

Al-Rawi, M. S., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Chemical Methodologies, 6(1), 59-66. [Link]

-

ResearchGate. (2010). An Investigation into the Alkylation of 1,2,4-Triazole. [Link]

-

Wolska, P., et al. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 24(4), 693. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Bromo-1H-1,2,4-triazole: A Versatile Intermediate for Chemical Synthesis and Research. [Link]

-

ResearchGate. (2003). The crystal packing of (I), showing the intermolecular interactions... [Link]

-

Dai, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1005391. [Link]

-

Al-Rawi, M. S., et al. (2021). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Chemical Methodologies, 6(1), 59-66. [Link]

-

Kaplaushenko, A. G., et al. (2023). Methods of synthesis of 1,2,4-triazole derivatives with methoxyphenyl and study the spectrum of their pharmacological activity. Journal of Organic and Pharmaceutical Chemistry, 21(1), 5-13. [Link]

-

Gavezzotti, A. (2011). Which intermolecular interactions have a significant influence on crystal packing? CrystEngComm, 13(13), 4296-4309. [Link]

-

ResearchGate. (2011). Which intermolecular interactions have a significant influence on crystal packing? [Link]

-

Dai, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1005391. [Link]

-

Bushmarinov, I. S., et al. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 9(7), 353. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 5. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]

- 6. thieme-connect.com [thieme-connect.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. sptlabtech.com [sptlabtech.com]

- 13. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 15. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 16. creative-biostructure.com [creative-biostructure.com]

- 17. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 19. Single Crystal X-ray Diffractometers | Bruker [bruker.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Halogen bonds in crystal engineering: like hydrogen bonds yet different - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. journals.iucr.org [journals.iucr.org]

- 23. Sci-Hub. Halogen Bonding in Two‐Dimensional Crystal Engineering / ChemistryOpen, 2020 [sci-hub.box]

- 24. scispace.com [scispace.com]

- 25. Which intermolecular interactions have a significant influence on crystal packing? - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole in Common Solvents

Abstract

This technical guide provides a detailed exploration of the solubility characteristics of 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole, a heterocyclic compound of interest in pharmaceutical and agrochemical research. While specific experimental solubility data for this compound is not widely published, this document serves as an in-depth manual for researchers, scientists, and drug development professionals. It outlines the theoretical considerations for predicting solubility based on the compound's molecular structure and furnishes comprehensive, step-by-step protocols for determining both its kinetic and thermodynamic solubility in a range of common laboratory solvents. Furthermore, this guide emphasizes the importance of solubility in the drug discovery pipeline and provides essential safety and handling information for brominated triazole compounds. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible solubility data critical for formulation development, pharmacokinetic studies, and overall research and development success.

Introduction: The Critical Role of Solubility in Chemical Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter that profoundly influences the trajectory of a chemical entity from discovery to application. In the realms of pharmaceutical sciences and agrochemical development, poor aqueous solubility is a major hurdle, often leading to low bioavailability, erratic dose-responses, and formulation challenges that can terminate the development of otherwise promising candidates. More than 40% of new chemical entities (NCEs) emerging from drug discovery programs are poorly soluble in water, making the early and accurate assessment of solubility a critical step in risk mitigation and resource management.

The subject of this guide, this compound, belongs to the 1,2,4-triazole class of heterocyclic compounds. This scaffold is a well-established pharmacophore present in numerous clinically significant drugs, known for a wide spectrum of biological activities, including antifungal, antiviral, and anticancer properties. The substituents on the triazole ring—a bromine atom at the 5-position and a methoxymethyl group at the 1-position—will significantly dictate its physicochemical properties, including its solubility profile across various solvents. Understanding this profile is paramount for advancing its development.

This guide will differentiate between two key types of solubility measurements:

-

Kinetic Solubility: This is the concentration of a compound at which it precipitates from a solution when the solution is prepared by adding a concentrated stock of the compound (typically in dimethyl sulfoxide, DMSO) to an aqueous buffer. It is a high-throughput screening method often used in the early stages of drug discovery.

-

Thermodynamic (or Equilibrium) Solubility: This represents the true saturation concentration of a compound in a solvent when equilibrium has been established between the dissolved and undissolved states. It is a more time-consuming but accurate measurement, crucial for late-stage development and formulation.

Predicting the Solubility of this compound: A Structure-Based Approach

While experimental determination is the gold standard, an initial assessment of a compound's likely solubility can be inferred from its molecular structure. The principle of "like dissolves like" is a useful starting point, suggesting that polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.

Molecular Structure of this compound:

-

1,2,4-Triazole Core: The parent 1H-1,2,4-triazole is a polar, aromatic heterocycle capable of hydrogen bonding, rendering it soluble in water and polar organic solvents like ethanol and methanol.

-

Bromine Substituent: The bromine atom at the 5-position is electronegative and increases the molecular weight. Halogenation can sometimes decrease aqueous solubility due to an increase in molecular size and hydrophobicity.

-

Methoxymethyl Group: The methoxymethyl group (-CH₂OCH₃) at the 1-position introduces both nonpolar (methylene and methyl groups) and polar (ether oxygen) characteristics. The ether oxygen can act as a hydrogen bond acceptor, potentially improving solubility in protic solvents.

Based on these features, it is anticipated that this compound will exhibit moderate to good solubility in polar aprotic solvents (e.g., DMSO, acetone) and lower alcohols (e.g., methanol, ethanol), and likely limited solubility in nonpolar solvents (e.g., hexane) and water.

Experimental Determination of Solubility

To obtain accurate and reliable data, a systematic experimental approach is necessary. The following sections provide detailed protocols for determining both the thermodynamic and kinetic solubility of this compound.

Materials and Equipment

-

Compound: this compound (solid form)

-

Solvents: A range of analytical grade solvents should be tested, including:

-

Polar Protic: Purified Water, Ethanol, Methanol, Isopropanol

-

Polar Aprotic: Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile, Ethyl Acetate

-

Nonpolar: Hexane, Toluene

-

-

Equipment:

-

Analytical balance (4-5 decimal places)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters with appropriate membrane material, e.g., PTFE, PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

-

pH meter

-

Glass vials with screw caps

-

Pipettes and general laboratory glassware

-

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility. It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a glass vial. The exact amount should be recorded, ensuring that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a known volume of the selected solvent (e.g., 1-2 mL) to the vial.

-